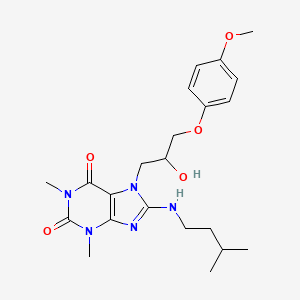

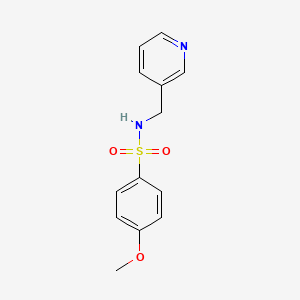

4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as MPBSA, is an aromatic sulfonamide derivative. It has a molecular formula of C13H14N2O3S .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a benzenesulfonamide group via a methylene bridge. The benzenesulfonamide group is further substituted with a methoxy group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 278.33 g/mol . Other physical and chemical properties such as boiling point or solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Photophysicochemical Properties and Photocatalytic Applications

- Synthesis and Characterization of Zinc(II) Phthalocyanine : A study by (Öncül, Öztürk, & Pişkin, 2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The research focused on the spectroscopic, photophysical, and photochemical properties of the zinc(II) phthalocyanine in dimethyl sulfoxide. The study highlighted its potential for photocatalytic applications due to its suitable photosensitizing abilities.

Potential in Photodynamic Therapy for Cancer Treatment

- Zinc(II) Phthalocyanine as a Photosensitizer : Another study by (Öncül, Öztürk, & Pişkin, 2022) investigated the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. This compound was suggested as a potential photosensitizer candidate in photodynamic therapy, an alternative therapy for cancer treatment, due to its good solubility, monomeric species, and adequate fluorescence and photostability.

Synthesis and Bioactivity Studies

- Synthesis and Evaluation of Antiproliferative Activity : Research conducted by (Ghorab, El-Gazzar, & Alsaid, 2014) involved the synthesis of novel N-(guanidinyl)benzenesulfonamides with biologically active moieties and evaluated their anticancer activity against human tumor breast cell line (MCF7). The study identified several compounds with promising activity, highlighting the potential use of these sulfonamides in anticancer applications.

Crystal Structures and Supramolecular Architecture

- Crystal Structures of Benzenesulfonamide Derivatives : A study by (Rodrigues et al., 2015) explored the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its derivatives. The research demonstrated the importance of C—H⋯πaryl interactions in forming a two-dimensional architecture, providing insights into the molecular design of these compounds.

Antimicrobial Activity

- Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide : Research by (Ijuomah, Ike, & Obi, 2022) synthesized and tested the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide. The study found significant antimicrobial activity against various bacteria, indicating its potential use in antibacterial applications.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12-4-6-13(7-5-12)19(16,17)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJJUHXDNQKXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2566252.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2566262.png)

![tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2566263.png)

![N-(2,4-difluorophenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2566264.png)

![4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2566265.png)

![1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2566270.png)